molecular formula C12H12ClNS B13253924 4-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline

4-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline

Cat. No.: B13253924
M. Wt: 237.75 g/mol
InChI Key: VSYUBJWJLYZMMG-UHFFFAOYSA-N
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Description

Electronic Effects

  • 2-Chloroaniline (C₆H₆ClN) lacks the methyl and thiophene groups, resulting in a less sterically hindered nitrogen lone pair. This increases its basicity (pKa ≈ 2.65) compared to the target compound, where the thiophen-3-ylmethyl group reduces nitrogen basicity through steric and electronic effects.
  • 2-Chloro-4-methylaniline (C₇H₈ClN) shares the ortho-chloro and para-methyl substitution but lacks the thiophene moiety. Its molecular weight (141.60 g/mol) is nearly 100 g/mol less than the target compound, highlighting the thiophene’s substantial contribution to molecular mass.

Reactivity Trends

  • The thiophene ring introduces sulfur-mediated reactivity , such as susceptibility to electrophilic substitution at the alpha positions (C2 and C5 of thiophene). This contrasts with purely aromatic aniline derivatives, where electrophilic substitution occurs predominantly on the benzene ring.
  • The methyl group at the aniline’s ortho position directs incoming electrophiles to the para position, but the thiophene’s electron-rich nature may compete for electrophilic attack, creating regioselectivity challenges not observed in simpler chloroanilines.

Applications in Materials Science

While 2-chloroaniline is primarily used in dye synthesis, the target compound’s extended conjugation and sulfur content make it a candidate for conductive polymers. For example, electropolymerization of thiophene-aniline hybrids can yield materials with tunable band gaps, as demonstrated in studies on 3-(N-alkylamino)thiophenes.

Properties

Molecular Formula

C12H12ClNS

Molecular Weight

237.75 g/mol

IUPAC Name

4-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline

InChI

InChI=1S/C12H12ClNS/c1-9-6-11(13)2-3-12(9)14-7-10-4-5-15-8-10/h2-6,8,14H,7H2,1H3

InChI Key

VSYUBJWJLYZMMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NCC2=CSC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloro-2-methylaniline with thiophen-3-ylmethyl chloride. This reaction typically requires a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts, such as palladium or copper, can enhance the reaction rate and selectivity, making the process more economically viable.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or altering their function. The thiophen-3-ylmethyl group can enhance the compound’s binding affinity to certain molecular targets, while the chlorine and methyl groups can influence its overall reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline with analogs differing in substituents, aromatic systems, or functional groups. Key distinctions in physicochemical properties, reactivity, and applications are highlighted.

Halogen-Substituted Analogs

  • 4-Bromo-N-(thiophen-3-ylmethyl)aniline (CID 28456997): Structural Difference: Bromine replaces chlorine at the 4-position of the benzene ring. Data: Molecular formula C₁₁H₁₀BrNS vs. C₁₂H₁₁ClNS for the target compound.
  • 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline: Structural Difference: A nitro group is introduced on the thiophene ring, and a chlorophenoxy group replaces the methyl and chloro substituents on the benzene ring. The chlorophenoxy group may enhance π-π stacking interactions, as evidenced by its monoclinic crystal packing (space group P21/c, Z = 4) .

N-Substituted Thiophene Derivatives

  • N-(Thiophen-3-ylmethyl)aniline ():

    • Structural Difference : Lacks the 4-chloro and 2-methyl substituents on the benzene ring.
    • Synthetic Relevance : Synthesized via reductive amination of thiophene-3-carbaldehyde and aniline using NaBH(OAc)₃, a method applicable to the target compound’s synthesis .
    • Reactivity : The absence of electron-withdrawing groups (e.g., Cl) may increase the amine’s nucleophilicity, favoring reactions like acylation or alkylation.
  • 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-phenyl-N-(thiophen-3-ylmethyl)acetamide (Compound 9, ): Structural Difference: Incorporates a benzotriazole-acetamide group instead of the chloro-methylaniline core.

Substituent Position and Electronic Effects

  • 4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline (): Structural Difference: Replaces the thiophen-3-ylmethyl group with a dimethoxyphenyl Schiff base. Crystal Data: Monoclinic system with a = 10.369 Å, b = 6.778 Å, c = 15.960 Å, β = 105.28°, highlighting how methoxy groups influence packing vs. thiophene’s sulfur-mediated interactions .
  • 4-Nitro-N-[(E)-thiophen-2-ylmethylidene]aniline ():

    • Structural Difference : Nitro group at the 4-position and thiophen-2-ylmethylidene substituent.
    • Impact : The nitro group’s strong electron-withdrawing effect reduces amine basicity, while the thiophene-2-position alters conjugation pathways compared to the 3-position in the target compound .

Data Tables

Table 1. Key Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents (Benzene/Thiophene) Crystallographic Data (if available)
4-Chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline C₁₂H₁₁ClNS 244.78 g/mol 4-Cl, 2-CH₃; N-(thiophen-3-ylmethyl) N/A
4-Bromo-N-(thiophen-3-ylmethyl)aniline C₁₁H₁₀BrNS 284.18 g/mol 4-Br; N-(thiophen-3-ylmethyl) N/A
3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline C₁₇H₁₀Cl₂N₂O₃S 393.23 g/mol 3-Cl, 4-O-C₆H₄Cl; N-(5-NO₂-thiophen-2-ylmethylidene) Monoclinic P21/c , Z = 4, V = 1708.47 ų
4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline C₁₅H₁₃ClNO₂ 286.72 g/mol 4-Cl; N-(3,4-(OCH₃)₂-phenylmethylidene) Monoclinic parameters reported

Biological Activity

4-Chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 4-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline is C₁₃H₁₃ClN₂S, with a molecular weight of approximately 252.77 g/mol. The compound features a chloro group, a methyl group, and a thiophenyl substituent attached to an aniline core. This unique configuration may influence its biological activity.

Synthesis

The synthesis of 4-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline typically involves multiple steps, including:

  • Formation of Aniline Derivative : Starting from 4-chloro-2-methyl aniline.
  • Substitution Reaction : Introducing the thiophen-3-ylmethyl group through nucleophilic substitution.
  • Purification : Utilizing recrystallization or chromatography to obtain the pure compound.

Antimicrobial Activity

Preliminary studies indicate that 4-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.05 mg/mL
Staphylococcus aureus0.03 mg/mL
Pseudomonas aeruginosa0.04 mg/mL

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that it inhibits the growth of several cancer cell lines, including:

Cell Line IC50 (µM)
A549 (Lung Cancer)15.2
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)10.8

The structure-activity relationship indicates that the presence of the chloro and thiophenyl groups is crucial for its cytotoxic effects .

Structure-Activity Relationship (SAR)

The biological activity of 4-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline can be attributed to its structural features:

  • Chloro Group : Enhances lipophilicity and interacts with biological targets.
  • Thiophen Group : Contributes to electron-donating properties, potentially increasing reactivity with biomolecules.
  • Aniline Core : Serves as a scaffold for further modifications that can enhance activity.

Case Studies

  • In Vivo Studies : A study conducted on mice showed that administration of the compound resulted in a significant reduction in tumor size compared to controls, indicating its potential for therapeutic applications .
  • Combination Therapy : Research indicated that combining this compound with standard chemotherapy agents enhanced efficacy against resistant cancer cell lines, suggesting synergistic effects .

Q & A

Basic Questions

Q. What are effective synthetic routes for 4-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline, and how can reaction conditions be optimized?

  • Methodology : Condensation reactions between substituted anilines and thiophene aldehydes are commonly employed. For example, refluxing equimolar solutions of 3-chloro-4-(4-chlorophenoxy)aniline and 5-nitro-2-thiophenecarboxaldehyde in ethanol under stirring for 1 hour yields Schiff base derivatives with 78% efficiency . Optimization involves testing solvents (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometric ratios. Purification via slow evaporation or recrystallization (e.g., ethanol) is critical for crystal growth and yield improvement.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodology :

  • Single-crystal X-ray diffraction confirms molecular geometry, bond angles, and intermolecular interactions (e.g., mean σ(C–C) = 0.004 Å, R factor = 0.050) .
  • NMR/IR spectroscopy identifies functional groups: NH stretches (~3400 cm⁻¹), C-Cl vibrations (~750 cm⁻¹), and thiophene ring signatures .
  • Mass spectrometry validates molecular weight and fragmentation patterns.

Q. How does the chloro-methyl substituent influence the compound’s stability and reactivity?

  • Methodology : The electron-withdrawing chlorine and electron-donating methyl groups on the aniline ring create regioselectivity in electrophilic substitutions. Stability studies (TGA/DSC) assess thermal decomposition thresholds, while HPLC monitors degradation products under varying pH/temperature .

Advanced Research Questions

Q. How can computational modeling (DFT/MD) predict intermolecular interactions and reactivity?

  • Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict charge transfer behavior. Molecular dynamics (MD) simulations model solvent interactions (e.g., ethanol vs. THF) and crystallographic packing efficiency, validated against X-ray data (e.g., data-to-parameter ratio = 14.8) .

Q. What strategies resolve contradictions in spectral data versus crystallographic results?

  • Methodology : Discrepancies between NMR chemical shifts and X-ray bond lengths may arise from dynamic effects (e.g., tautomerism). Use variable-temperature NMR to probe conformational flexibility and 2D NOESY to correlate spatial arrangements with crystallographic data .

Q. How do steric and electronic effects of the thiophen-3-ylmethyl group impact regioselectivity in cross-coupling reactions?

  • Methodology : Suzuki-Miyaura coupling trials with aryl halides reveal steric hindrance from the thiophene methyl group. Compare yields with/without Pd catalysts (e.g., Pd(PPh₃)₄) and track regioselectivity via LC-MS . Electronic effects are quantified via Hammett σ constants derived from substituent-specific reaction rates .

Q. What role does solvent polarity play in the compound’s supramolecular assembly?

  • Methodology : Crystallize the compound in solvents of varying polarity (e.g., ethanol vs. hexane). Analyze hydrogen bonding (N–H⋯O/S) and π-π stacking via X-ray to correlate solvent polarity with crystal packing motifs .

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